4,4'-Di-tert-butyl-2,2'-bipyridine

Description

BenchChem offers high-quality 4,4'-Di-tert-butyl-2,2'-bipyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Di-tert-butyl-2,2'-bipyridine including the price, delivery time, and more detailed information at info@benchchem.com.

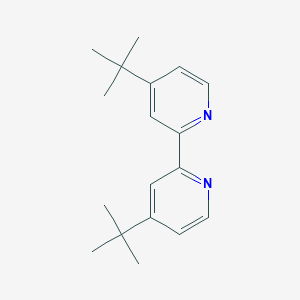

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6/h7-12H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXNLQUKVUJITMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72914-19-3 | |

| Record name | 4,4'-Di-tert-butyl-2,2'-bipyridyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,4'-Di-tert-butyl-2,2'-bipyridine molecular weight and formula

An In-Depth Technical Guide to 4,4'-Di-tert-butyl-2,2'-bipyridine: Properties, Synthesis, and Applications

Introduction

4,4'-Di-tert-butyl-2,2'-bipyridine, often abbreviated as dtbpy, is a sterically hindered analogue of 2,2'-bipyridine. This N-heterocyclic ligand has garnered significant attention within the scientific community, particularly in the realms of coordination chemistry, catalysis, and materials science. The introduction of bulky tert-butyl groups at the 4 and 4' positions of the bipyridine framework imparts unique electronic and steric properties, leading to enhanced solubility in organic solvents, improved stability of its metal complexes, and modulation of the electrochemical properties of the coordinated metal center. This guide provides a comprehensive overview of the fundamental properties, synthesis, and key applications of 4,4'-di-tert-butyl-2,2'-bipyridine, tailored for researchers, scientists, and professionals in drug development.

Core Molecular and Physical Properties

A thorough understanding of the fundamental physicochemical properties of 4,4'-di-tert-butyl-2,2'-bipyridine is essential for its effective application in research and development. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₂₄N₂ | [1][2][3][4][5][6][7][8] |

| Molecular Weight | 268.40 g/mol | [1][4][5][7][9] |

| IUPAC Name | 4,4'-di-tert-butyl-2,2'-bipyridine | [1][3][6] |

| CAS Number | 72914-19-3 | [1][2][3][4][5] |

| Appearance | White to light yellow crystalline solid | [2][7][10] |

| Melting Point | 159-161 °C | [10] |

| Structure | Two pyridine rings linked by a C-C bond with tert-butyl groups at the 4 and 4' positions. The molecule typically adopts a trans conformation in the solid state.[2][11][12] |

The molecular structure of 4,4'-di-tert-butyl-2,2'-bipyridine is central to its function. The two nitrogen atoms act as a bidentate chelating agent, readily forming stable complexes with a wide range of transition metals. The tert-butyl groups, due to their large size, create a sterically demanding environment around the metal center, which can influence the coordination geometry, prevent unwanted side reactions, and enhance the stability of the resulting complex.

Caption: Molecular structure of 4,4'-di-tert-butyl-2,2'-bipyridine.

Synthesis of 4,4'-Di-tert-butyl-2,2'-bipyridine

While commercially available, the synthesis of 4,4'-di-tert-butyl-2,2'-bipyridine is often necessary for large-scale applications or for researchers in academic settings. A highly efficient and straightforward method involves the nickel-catalyzed reductive homocoupling of 2-chloro-4-tert-butylpyridine.[13][14][15] This approach offers a significant improvement over older methods that often required harsh conditions and gave low yields.

The causality behind this experimental choice lies in the ability of low-valent nickel species to catalytically activate the C-Cl bond of the pyridine derivative. Manganese powder serves as a cost-effective and efficient terminal reductant, regenerating the active nickel catalyst throughout the reaction. The absence of a required ancillary ligand simplifies the reaction setup and purification process.

Experimental Protocol: Nickel-Catalyzed Synthesis

This protocol is adapted from the literature and provides a reliable method for the synthesis of 4,4'-di-tert-butyl-2,2'-bipyridine.[14]

Step 1: Preparation of 2-chloro-4-tert-butylpyridine The precursor, 2-chloro-4-tert-butylpyridine, can be synthesized from 4-tert-butylpyridine. This involves an N-oxidation reaction using an oxidizing agent like peracetic acid, followed by chlorination with a reagent such as phosphorus oxychloride (POCl₃).[14]

Step 2: Nickel-Catalyzed Dimerization

-

To a round-bottom flask equipped with a magnetic stir bar, add NiBr₂·3H₂O and anhydrous dimethylformamide (DMF).

-

Heat the mixture to 60 °C until a homogeneous green solution is formed, then allow it to cool to room temperature.

-

Under an inert atmosphere (e.g., argon), add manganese powder (-325 mesh) to the nickel solution.

-

Add a solution of 2-chloro-4-tert-butylpyridine in DMF to the reaction mixture.

-

Heat the reaction mixture under an inert atmosphere for approximately 20 hours.

-

Upon completion, the reaction is quenched, and the product is extracted and purified, typically by column chromatography, to yield 4,4'-di-tert-butyl-2,2'-bipyridine as a solid.

Caption: Workflow for the synthesis of 4,4'-di-tert-butyl-2,2'-bipyridine.

Key Applications in Research and Development

The unique properties of 4,4'-di-tert-butyl-2,2'-bipyridine make it a valuable ligand in a multitude of chemical transformations.

Homogeneous Catalysis

As a ligand, dtbpy is extensively used to modify the properties of transition metal catalysts. Its steric bulk can enhance selectivity in catalytic reactions, while its electronic properties can tune the reactivity of the metal center.

-

Iridium-Catalyzed C-H Borylation: dtbpy is a crucial ligand in the iridium-catalyzed borylation of arenes and heteroarenes.[14] The dtbpy ligand stabilizes the iridium catalyst and promotes the selective functionalization of C-H bonds, a highly sought-after transformation in organic synthesis. A detailed protocol for this application is provided below.

-

Nickel-Catalyzed Cross-Coupling Reactions: In nickel-catalyzed cross-coupling reactions, dtbpy can improve catalyst stability and facilitate challenging transformations, such as the coupling of alkyl halides.[14]

-

Epoxidation Reactions: Vanadium and molybdenum complexes of dtbpy have been shown to be effective catalysts for the epoxidation of olefins.[10][16] The ligand environment influences the activity and selectivity of the epoxidation process.

Coordination Chemistry and Materials Science

The ability of dtbpy to form stable complexes with a wide array of metal ions has led to its use in the development of novel coordination compounds with interesting photophysical and electrochemical properties.

-

Ruthenium and Iridium Complexes for Photoredox Catalysis and OLEDs: Ruthenium(II) and Iridium(III) complexes incorporating dtbpy are investigated for their applications in photoredox catalysis and as phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs).[9][14] The tert-butyl groups can enhance the solubility and processability of these materials.

-

Redox-Active Complexes: The bipyridine framework can be reversibly reduced, making dtbpy-metal complexes suitable for applications in redox flow batteries and as components in molecular electronics.

Detailed Protocol: Iridium-Catalyzed Aromatic Borylation

The following protocol details the use of 4,4'-di-tert-butyl-2,2'-bipyridine as a ligand in a representative iridium-catalyzed borylation of an aromatic substrate.

Materials:

-

[Ir(cod)OMe]₂ (bis(1,5-cyclooctadiene)di-μ-methoxydiiridium(I))

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

-

Bis(pinacolato)diboron (B₂pin₂)

-

Aromatic substrate (e.g., Benzo[1,2-b:4,5-b']dithiophene)

-

Anhydrous solvent (e.g., cyclohexane)

Procedure:

-

In a glovebox or under an inert atmosphere, a reaction vessel is charged with [Ir(cod)OMe]₂, dtbpy, and B₂pin₂.

-

Anhydrous cyclohexane is added, and the mixture is stirred at room temperature for a short period to allow for the formation of the active catalyst.

-

The aromatic substrate is then added to the reaction mixture.

-

The reaction is heated to 80 °C and stirred for several hours until completion, which can be monitored by techniques such as GC-MS or TLC.

-

Upon cooling, the reaction is quenched with water, and the product is extracted with an organic solvent.

-

The combined organic layers are dried, concentrated, and the borylated product is purified by crystallization or column chromatography.

Conclusion

4,4'-Di-tert-butyl-2,2'-bipyridine is a versatile and highly valuable ligand in modern chemistry. Its unique combination of steric bulk and electronic properties has led to significant advancements in catalysis, coordination chemistry, and materials science. The reliable synthetic routes and well-documented applications make it an indispensable tool for researchers and scientists. As the demand for more efficient and selective chemical transformations continues to grow, the importance of ligands like 4,4'-di-tert-butyl-2,2'-bipyridine is poised to increase even further.

References

-

PubChem. 4,4'-Di-tert-butyl-2,2'-bipyridyl. National Center for Biotechnology Information. [Link]

-

MDPI. 4,4′-Di-tert-butyl-2,2′-bipyridinium Trifluoromethanesulfonate. [Link]

-

Weix Group. Substituted 2,2 '-Bipyridines by Nickel Catalysis: 4,4 '-Di-tert-butyl-2,2 '. [Link]

-

Buonomo, J. A., Everson, D. A., & Weix, D. J. (2013). Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine. Synthesis, 45(22), 3099-3102. [Link]

-

Matrix Fine Chemicals. 4,4'-DI-TERT-BUTYL-2,2'-BIPYRIDINE | CAS 72914-19-3. [Link]

-

ACS Publications. An Octanuclear Molybdenum(VI) Complex Containing Coordinatively Bound 4,4′-di-tert-Butyl-2,2′-Bipyridine, [Mo8O22(OH)4(di-tBu-bipy)4]: Synthesis, Structure, and Catalytic Epoxidation of Bio-Derived Olefins. [Link]

-

PubMed. Substituted 2,2'-bipyridines by nickel-catalysis: 4,4'-di- tert-butyl-2,2'-bipyridine. [Link]

-

Pharmaffiliates. 4,4′-Di-tert-butyl-2,2′-dipyridyl. [Link]

-

RSC Publishing. Coordination of o-benzosemiquinonate, o-iminobenzosemiquinonate, 4,4′-di-tert-butyl-2,2′-bipyridine and 1,10-phenanthroline anion radicals to oxidovanadium(iv). [Link]

-

PMC. 4,4′-Di-tert-butyl-2,2′-bipyridine. [Link]

-

ResearchGate. One-Step Synthesis of 4,4!-Dicyano-2,2!-bipyridine and Its Bis(4,4!-di-tert- butyl-2,2!. [Link]

-

ResearchGate. (PDF) 4,4′-Di-tert-butyl-2,2′-bipyridine. [Link]

Sources

- 1. 4,4'-Di-tert-butyl-2,2'-bipyridyl | C18H24N2 | CID 4249187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 72914-19-3: 4,4'-Di-tert-butyl-2,2'-bipyridine [cymitquimica.com]

- 3. 4,4'-di-tert-butyl-2,2'-bipyridine 97% | CAS: 72914-19-3 | AChemBlock [achemblock.com]

- 4. 72914-19-3|4,4'-Di-tert-butyl-2,2'-bipyridine|BLD Pharm [bldpharm.com]

- 5. 4,4'-di-tert-butyl-2,2'-bipyridine; CAS No.: 72914-19-3 [chemshuttle.com]

- 6. 4,4'-DI-TERT-BUTYL-2,2'-BIPYRIDINE | CAS 72914-19-3 [matrix-fine-chemicals.com]

- 7. 4,4'-Di-tert-butyl-2,2'-bipyridyl | CymitQuimica [cymitquimica.com]

- 8. strem.com [strem.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. 4,4'-Di-tert-butyl-2,2'-bipyridine--A useful ligand in chemical reactions_Chemicalbook [chemicalbook.com]

- 11. 4,4′-Di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Substituted 2,2 ‘-Bipyridines by Nickel Catalysis: 4,4 ‘-Di-tert-butyl-2,2 ‘-bipyridine – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]

- 14. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Substituted 2,2'-bipyridines by nickel-catalysis: 4,4'-di- tert-butyl-2,2'-bipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Solubility of 4,4'-Di-tert-butyl-2,2'-bipyridine in Organic Solvents

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-Di-tert-butyl-2,2'-bipyridine (DTBP) in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of DTBP, factors governing its solubility, a qualitative solubility summary, and a detailed experimental protocol for determining its solubility.

Introduction to 4,4'-Di-tert-butyl-2,2'-bipyridine

4,4'-Di-tert-butyl-2,2'-bipyridine, a derivative of 2,2'-bipyridine, is a white crystalline solid that plays a crucial role as a bidentate chelating ligand in coordination chemistry.[1][2] Its significance lies in its ability to form stable complexes with a wide array of metal ions. The presence of bulky tert-butyl groups at the 4 and 4' positions of the pyridine rings introduces steric hindrance and enhances the lipophilicity of the molecule, which in turn significantly influences its solubility profile and the properties of its metal complexes.[2] These characteristics make it a valuable ligand in various applications, including catalysis, organic light-emitting diodes (OLEDs), and the synthesis of novel pharmaceutical compounds. A thorough understanding of its solubility is paramount for its effective utilization in these fields, as it directly impacts reaction kinetics, purification processes, and formulation development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 4,4'-Di-tert-butyl-2,2'-bipyridine is essential for predicting and explaining its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₄N₂ | [3] |

| Molecular Weight | 268.40 g/mol | |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 159-161 °C | [1] |

| Boiling Point | 395.4 ± 42.0 °C (Predicted) | [1] |

| pKa | 5.15 ± 0.30 (Predicted) | [4] |

| LogP | 4.73860 | [4] |

Factors Influencing Solubility

The solubility of 4,4'-Di-tert-butyl-2,2'-bipyridine is a complex interplay of its molecular structure and the properties of the solvent. The guiding principle of "like dissolves like" is central to understanding its behavior.

Molecular Structure of DTBP:

-

Lipophilicity: The two tert-butyl groups are the most dominant feature influencing the solubility of DTBP. These large, nonpolar alkyl groups significantly increase the molecule's hydrophobicity (or lipophilicity), making it more soluble in nonpolar organic solvents.[2]

-

Aromatic System: The bipyridyl core is an aromatic system capable of pi-pi stacking interactions. This can influence its solubility in aromatic solvents.

-

Nitrogen Atoms: The two nitrogen atoms in the pyridine rings are capable of hydrogen bonding with protic solvents, although the steric hindrance from the adjacent parts of the rings can limit this interaction.

Solvent Properties:

-

Polarity: The polarity of the solvent is a critical factor. Nonpolar solvents are generally better at solvating the nonpolar tert-butyl groups and the overall lipophilic structure of DTBP.

-

Hydrogen Bonding Capability: Protic solvents that can act as hydrogen bond donors may interact with the nitrogen atoms of the bipyridine core, potentially enhancing solubility. However, the increased lipophilicity due to the tert-butyl groups often outweighs this effect.

-

Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. Therefore, heating a solvent will generally allow it to dissolve more DTBP.

Qualitative Solubility Profile

Precise quantitative solubility data for 4,4'-Di-tert-butyl-2,2'-bipyridine in a wide range of organic solvents is not extensively reported in publicly available literature. However, based on its chemical structure and scattered experimental observations, a qualitative solubility profile can be summarized.

| Solvent | Polarity | Expected Solubility | Rationale and Observations |

| Hexane, Cyclohexane | Nonpolar | Soluble | The nonpolar nature of these solvents is well-suited to the lipophilic tert-butyl groups of DTBP. Used as a reaction solvent in some syntheses. |

| Toluene | Nonpolar (Aromatic) | Soluble | The aromatic nature of toluene can engage in pi-pi stacking with the bipyridine core, and its nonpolar character accommodates the tert-butyl groups. |

| Dichloromethane (DCM), Chloroform | Polar Aprotic | Soluble | These solvents have a moderate polarity that can interact with the bipyridine core, while also being effective at solvating nonpolar compounds. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | THF is a versatile solvent that can dissolve a range of compounds with varying polarities. |

| Ethyl Acetate | Polar Aprotic | Slightly Soluble | Described as slightly soluble in some sources.[4][5] Its polarity is intermediate. |

| Acetonitrile | Polar Aprotic | Slightly Soluble | Used in a synthesis where the product was precipitated with diethyl ether, suggesting moderate to slight solubility.[6] |

| Methanol, Ethanol | Polar Protic | Slightly Soluble | While the alcohol group can hydrogen bond with the nitrogen atoms, the large nonpolar part of DTBP limits its solubility. Described as slightly soluble.[4][5] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble | A strong polar aprotic solvent, but the high lipophilicity of DTBP likely limits its solubility. Described as slightly soluble.[4][5] |

| Water | Polar Protic | Insoluble | The highly nonpolar nature of DTBP makes it virtually insoluble in water. |

Experimental Protocol for Solubility Determination

Given the limited availability of quantitative data, an experimental determination of the solubility of 4,4'-Di-tert-butyl-2,2'-bipyridine in a specific solvent system is often necessary. The following protocol outlines a reliable method for this purpose.

Objective: To determine the solubility of 4,4'-Di-tert-butyl-2,2'-bipyridine in a given organic solvent at a specific temperature.

Materials:

-

4,4'-Di-tert-butyl-2,2'-bipyridine (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4,4'-Di-tert-butyl-2,2'-bipyridine to a series of vials. The excess solid is crucial to ensure that the solution becomes saturated.

-

To each vial, add a known volume of the organic solvent of interest.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature.

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours). This ensures that the maximum amount of solute has dissolved and the system has reached equilibrium.

-

-

Sample Collection and Filtration:

-

After equilibration, carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid. This step is critical to prevent undissolved particles from artificially inflating the measured concentration.

-

-

Gravimetric Analysis (for less volatile solvents):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.

-

Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved DTBP.

-

Calculate the solubility in g/L or mg/mL.

-

-

Instrumental Analysis (HPLC or UV-Vis):

-

Calibration Curve: Prepare a series of standard solutions of DTBP of known concentrations in the same solvent.

-

Analyze the standard solutions using HPLC or UV-Vis to generate a calibration curve (absorbance or peak area vs. concentration).

-

Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, and thus the solubility, by accounting for the dilution factor.

-

Data Analysis and Reporting:

-

Express the solubility in standard units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Report the temperature at which the solubility was determined.

-

If the experiment is repeated, report the average solubility and the standard deviation.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of 4,4'-Di-tert-butyl-2,2'-bipyridine.

Caption: Experimental workflow for determining the solubility of 4,4'-Di-tert-butyl-2,2'-bipyridine.

Conclusion

The solubility of 4,4'-Di-tert-butyl-2,2'-bipyridine in organic solvents is a critical parameter for its application in research and development. The prominent tert-butyl groups render the molecule highly lipophilic, favoring its dissolution in nonpolar organic solvents. While comprehensive quantitative solubility data is scarce, this guide provides a robust framework for understanding and predicting its solubility based on fundamental principles. The detailed experimental protocol and logical workflow presented herein offer a reliable methodology for researchers to determine the solubility of DTBP in their specific solvent systems, thereby facilitating its effective use in a wide range of chemical applications.

References

-

(2022, May 27). What is the solvent for 4,4'-dicarboxy-2,2'-bipyridine? ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 4,4'-Di-tert-butyl-2,2'-bipyridyl. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 4,4'-Di-tert-butyl-2,2'-bipyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dichlorido(4,4′-di-tert-butyl-2,2′-bipyridine-κ2 N,N′)palladium(II) dimethyl sulfoxide monosolvate monohydrate. Retrieved from [Link]

-

ResearchGate. (n.d.). 4,4′-Di-tert-butyl-2,2′-bipyridine. Retrieved from [Link]

-

MDPI. (2021, July 28). 4,4′-Di-tert-butyl-2,2′-bipyridinium Trifluoromethanesulfonate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4,4′-Di-tert-butyl-2,2′-dipyridyl. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′. Retrieved from [Link]

-

ResearchGate. (2008, August 26). One-Step Synthesis of 4,4′-Dicyano-2,2′-bipyridine and Its Bis(4,4′-di-tert-butyl-2,2′-bipyridine)ruthenium(II) Complex. Retrieved from [Link]

-

National Institute of Standards and Technology. (2015, February 18). 2,2'-Bipyridine with Methanol and Water. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Photophysical properties of 4,4′-di-tert-butyl-2,2′-bipyridine supported 6-membered 2,2′-diphenyl-X platinacycles (X = CH2, NMe, O). Retrieved from [Link]

Sources

- 1. 4,4'-Di-tert-butyl-2,2'-bipyridine--A useful ligand in chemical reactions_Chemicalbook [chemicalbook.com]

- 2. CAS 72914-19-3: 4,4'-Di-tert-butyl-2,2'-bipyridine [cymitquimica.com]

- 3. 4,4'-Di-tert-butyl-2,2'-bipyridyl | C18H24N2 | CID 4249187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,4'-Di-tert-butyl-2,2'-bipyridine manufacturers and suppliers in india [chemicalbook.com]

- 5. 4,4'-Di-tert-butyl-2,2'-bipyridine Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. mdpi.com [mdpi.com]

crystal structure of 4,4'-Di-tert-butyl-2,2'-bipyridine

Executive Summary

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) is a cornerstone ligand in modern organometallic catalysis, particularly in Iridium-catalyzed C-H borylation and Ruthenium-based photoredox chemistry. Unlike its parent 2,2'-bipyridine, dtbpy possesses significant lipophilicity due to the bulky tert-butyl groups at the 4,4' positions.[1] This guide dissects its crystallographic architecture, detailing the transition from its thermodynamically stable trans-conformation in the free state to the active cis-chelating mode. It provides validated protocols for synthesis, crystallization, and structural verification.

Part 1: Molecular Architecture & Crystallographic Metrics

The utility of dtbpy is dictated by its solid-state packing and conformational flexibility. In its free (unbound) state, the molecule minimizes dipole-dipole repulsion between the pyridyl nitrogens by adopting a trans-planar geometry.

Crystallographic Data (Free Ligand)

The free ligand crystallizes primarily in the Monoclinic system. The tert-butyl groups act as "spacing wedges," preventing the tight

| Parameter | Metric | Notes |

| Crystal System | Monoclinic | |

| Space Group | Centrosymmetric | |

| Unit Cell ( | ~10.24 | |

| Unit Cell ( | ~6.23 | Short axis (stacking direction) |

| Unit Cell ( | ~24.56 | Elongated due to t-butyl bulk |

| Angle ( | ~99.75 | |

| Torsion Angle | 179.2 | Near-perfect trans planar |

| Inter-ring Bond | 1.48 - 1.49 | Indicative of single bond character |

Structural Dynamics: The Trans-to-Cis Switch

The critical mechanism for dtbpy activity is the rotation around the C2-C2' bridge.

-

Free State: Transoid. The N-atoms point in opposite directions to minimize electrostatic repulsion.

-

Bound State: Cisoid. Upon metal coordination (e.g., to Ir, Ni, Ru), the ligand overcomes the rotational barrier (~25-30 kJ/mol) to chelate. The tert-butyl groups exert steric pressure that widens the "bite angle" slightly compared to unsubstituted bipyridine, influencing the electronic bite of the metal center.

Diagram 1: Conformational Dynamics & Activation This diagram illustrates the structural rotation required for catalytic activity.

Caption: The thermodynamic transition from the stable trans-isomer (free) to the kinetically trapped cis-isomer (bound) is driven by metal coordination energy overcoming dipole repulsion.

Part 2: Synthetic Pathways & Crystallization Protocols

High-purity dtbpy is essential for catalytic efficiency, as trace halide impurities can poison sensitive catalysts like Iridium(I).

Synthesis: Ni-Catalyzed Homocoupling (Recommended)

While older methods use radical alkylation (Minisci reaction), the modern standard is the reductive homocoupling of 2-chloropyridines. This method yields higher purity product with fewer isomers.

Crystallization Protocol

This protocol ensures the removal of mono-coupled byproducts and metal residues.

Step-by-Step Methodology:

-

Dissolution: Dissolve crude dtbpy (1.0 g) in minimal boiling Ethanol (approx. 15 mL).

-

Why: Ethanol is polar enough to dissolve the pyridine rings but poor enough at room temperature to force precipitation of the lipophilic t-butyl species.

-

-

Filtration (Hot): Pass the hot solution through a 0.45

m PTFE syringe filter.-

Critical: Removes insoluble inorganic salts (Mn/Ni residues).

-

-

Nucleation: Allow the filtrate to cool slowly to Room Temperature (25°C) over 4 hours. Do not disturb.

-

Observation: Needle-like crystals (polymorph dependent) or plates will form.

-

-

Recrystallization (Optional for XRD): For X-ray quality single crystals, use Vapor Diffusion .

-

Dissolve 50 mg in 2 mL Toluene (inner vial).

-

Place in a jar containing 10 mL Pentane (outer reservoir).

-

Seal and wait 3-5 days.

-

-

Validation (The "Self-Validating" Check):

-

Checkpoint 1 (MP): Melting point must be sharp at 159-161°C . A broad range indicates isomeric impurities (e.g., 4,4'- vs 2,4'-coupling).

-

Checkpoint 2 (NMR):

H NMR in CDCl

-

Diagram 2: Synthesis & Validation Workflow

Caption: A closed-loop workflow ensuring removal of inorganic catalyst residues before structural validation.

Part 3: Structural Influence on Reactivity

The crystal structure of dtbpy directly informs its application in drug discovery and catalysis.

1. Solubility & C-H Activation:

In Iridium-catalyzed C-H borylation, the reaction often takes place in non-polar solvents like hexane or octane. The tert-butyl groups on dtbpy disrupt the crystal lattice energy (lowering the melting point relative to planar aromatics) and increase lipophilicity. This ensures the ligand remains in solution to stabilize the active [Ir(COD)(OMe)]

2. Electronic Modulation: The tert-butyl groups are weak electron donors (+I inductive effect). This increases the electron density on the Nitrogen atoms compared to unsubstituted bipyridine.

-

Result: Stronger

-donation to the metal center. -

Impact: In photoredox catalysis (e.g., [Ru(dtbpy)

]

References

-

Crystal Structure Determination: Amarante, T. R., et al. "4,4'-Di-tert-butyl-2,2'-bipyridine."[3][4][5][6][7] Acta Crystallographica Section E, vol. 65, no. 8, 2009, p. o2047.

-

Synthetic Protocol (Ni-Coupling): Ackerman, L. K. G., et al. "A simple, ligand-free synthesis of 4,4'-di-tert-butyl-2,2'-bipyridine."[2][3][8] Organic Letters, vol. 17, no. 10, 2015.

-

Application in C-H Activation: Ishiyama, T., et al. "Mild Iridium-Catalyzed Borylation of Arenes." Journal of the American Chemical Society, vol. 124, no. 3, 2002.

-

Conformational Analysis: Batsanov, A. S., et al. "Structure of 4,4'-di-tert-butyl-2,2'-bipyridine and its complex with hexafluorobenzene."[7][9] Acta Crystallographica, 2007.

Sources

- 1. CAS 72914-19-3: 4,4'-Di-tert-butyl-2,2'-bipyridine [cymitquimica.com]

- 2. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4,4'-Di-tert-butyl-2,2'-bipyridine--A useful ligand in chemical reactions_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Structures and phase transitions in neat 4,4′-di-tert-butyl-2,2′-bipyridyl and in its molecular complexes with either bromanilic or iodanilic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. journals.iucr.org [journals.iucr.org]

- 8. Substituted 2,2 ‘-Bipyridines by Nickel Catalysis: 4,4 ‘-Di-tert-butyl-2,2 ‘-bipyridine – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]

- 9. 4,4′-Di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Coordination Dynamics of 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) with Transition Metals

Executive Summary: The Lipophilic Shield

In the landscape of polypyridyl ligands, 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) occupies a privileged position. While structurally similar to the parent 2,2'-bipyridine (bpy), the addition of tert-butyl groups at the 4,4' positions introduces a critical duality: it significantly increases solubility in non-polar organic media (the "Lipophilic Shield") while exerting a potent electron-donating inductive effect (+I).

For the drug development chemist, dtbpy is not merely a ligand; it is a solubility switch and an electronic tuner. It enables homogeneous catalysis in non-polar solvents (essential for C-H activation) and stabilizes high-valent metal centers in metallaphotoredox catalysis. This guide dissects the mechanistic utility of dtbpy across Iridium, Nickel, and Ruthenium platforms.

Part 1: Ligand Architecture & Comparative Metrics

The strategic advantage of dtbpy lies in its ability to modulate the metal center's electron density without imposing steric hindrance at the coordination sphere. Unlike 6,6'-substitution, which forces ligand dissociation, 4,4'-substitution projects bulk away from the metal, preserving chelation while preventing catalyst aggregation.

Table 1: Comparative Physicochemical Profile[1]

| Feature | 2,2'-Bipyridine (bpy) | 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) | Impact on Catalysis |

| Electronic Effect | Standard Reference | Electron Donating (+I) | Increases electron density on Metal; accelerates Oxidative Addition. |

| Redox Potential | Cathodic Shift (~ -2.3 V) | Harder to reduce; stabilizes higher oxidation states (e.g., Ni(III), Ir(III)). | |

| Solubility | Polar solvents (MeOH, MeCN) | Non-polar (Hexanes, THF, Toluene) | Critical for C-H activation of lipophilic drug scaffolds. |

| pKa (Conj. Acid) | ~4.4 | ~5.15 | More basic N-donors bind tighter to hard Lewis acids. |

| Steric Profile | Planar, stacking-prone | Bulky, stacking-inhibited | Prevents formation of inactive "metal-black" aggregates. |

Part 2: The Iridium Standard (C-H Borylation)

The combination of

Mechanistic Insight

The active species is not a simple Ir(I) complex but an Ir(III) trisboryl species . The electron-rich dtbpy ligand is crucial here: it stabilizes the electron-deficient Ir(III) center, facilitating the oxidative addition of the arene C-H bond. The bulky tert-butyl groups ensure the catalyst remains monomeric and soluble in hydrocarbons (e.g., hexane), allowing the reaction to proceed at lower temperatures with high turnover numbers (TON).

Visualization: C-H Borylation Cycle

The following diagram illustrates the active catalytic cycle, highlighting the role of the trisboryl intermediate.

Caption: The catalytic cycle proceeds via an Ir(III)/Ir(V) manifold. dtbpy stabilizes the electron-deficient Ir(III) resting state.

Protocol 1: High-Throughput C-H Borylation

This protocol is self-validating: the color change from yellow to deep red/brown indicates the formation of the active trisboryl species.

Materials:

- (1.5 mol%)

-

dtbpy (3.0 mol%)

- (bis(pinacolato)diboron) (0.5 equiv relative to substrate if substrate is limiting; or 1.0 equiv)

-

Solvent: Hexane or THF (Anhydrous)

Workflow:

-

Glovebox Assembly: In a nitrogen-filled glovebox, weigh

and dtbpy into a scintillation vial. -

Pre-complexation (Critical): Add 1 mL of solvent. Stir for 5 minutes.

-

Checkpoint: The solution should turn homogeneous and yellow/orange.

-

-

Reagent Addition: Add

.[1][2]-

Checkpoint: Evolution of gas (CO/cyclooctene displacement) may occur. Solution often darkens.

-

-

Substrate Addition: Add the arene substrate. Seal with a PTFE-lined cap.

-

Reaction: Heat to 60-80°C outside the glovebox (or RT for activated substrates).

-

Workup: Evaporate volatiles. The dtbpy-Ir residue is usually non-toxic but can be removed via a short silica plug (eluting with 5% EtOAc/Hexanes).

Part 3: Nickel & Metallaphotoredox Catalysis[5]

In the "Merger" era of catalysis (MacMillan/Doyle), dtbpy is the ligand of choice for Nickel.

Mechanistic Insight

Nickel tends to form insoluble "Ni-black" (nanoparticles) under reductive conditions. dtbpy prevents this via steric shielding. Electronically, the Ni(dtbpy) complex has a modulated redox potential that allows it to intercept carbon-centered radicals generated by a photocatalyst. The cycle typically involves a Ni(0)/Ni(II) or Ni(I)/Ni(III) manifold, where the Ni(III)-dtbpy species is crucial for rapid reductive elimination of the C-C bond.

Visualization: Dual Catalytic Cycle

This diagram maps the intersection between the Iridium Photocycle and the Nickel Product Cycle.

Caption: The Ni-dtbpy complex intercepts the radical generated by the Ir-photocatalyst. High-valent Ni(III) drives bond formation.

Protocol 2: Decarboxylative Cross-Coupling

Adapted from MacMillan et al.

Materials:

-

Photocatalyst:

(1 mol%) -

Ni Source:

(10 mol%) -

Ligand: dtbpy (15 mol%)

-

Base:

or TBD -

Light Source: 450 nm (Blue LED)

Workflow:

-

Catalyst Premix: Dissolve

and dtbpy in the reaction solvent (DMF or DMA) in a separate vial. Sonicate or stir until a clear green solution forms (Ni-ligand complexation). -

Main Reaction Vessel: Add carboxylic acid, aryl halide, base, and photocatalyst.

-

Combination: Add the pre-formed Ni-dtbpy solution to the main vessel.

-

Deoxygenation: Sparge with Nitrogen for 15 minutes. (Trace oxygen quenches the excited state of the photocatalyst).

-

Irradiation: Irradiate with Blue LED with vigorous stirring. Fan cooling is recommended to maintain ambient temperature.

Part 4: Troubleshooting & Handling

Purity & Storage

-

Hygroscopicity: dtbpy is slightly hygroscopic. Store in a desiccator. For strict organometallic work (e.g., Ni(0) chemistry), dry the ligand by dissolving in DCM, drying over

, and recrystallizing from Hexane. -

Identification: Pure dtbpy appears as white crystalline needles. Yellowing indicates oxidation or contamination.

Solubility Issues

If the Ni-dtbpy complex precipitates during the reaction:

-

Cause: Solvent polarity mismatch.

-

Fix: Add a co-solvent. THF/DMF (1:1) mixtures often maintain solubility for both the organic substrate and the metal complex.

Catalyst Deactivation

-

Observation: Reaction stalls after 20% conversion.

-

Diagnosis: Ligand dissociation.[2] dtbpy is bulky; if the metal center becomes too crowded or reduced, the ligand may fall off.

-

Remedy: Add excess dtbpy (up to 20 mol% relative to metal) to shift the equilibrium back toward the active complex.

References

-

Ishiyama, T., Miyaura, N., & Hartwig, J. F. (2002). A Stoichiometric Aromatic C-H Borylation Catalyzed by Iridium(I)/2,2'-Bipyridine Complexes. Journal of the American Chemical Society. [Link][2]

-

Boller, T. M., et al. (2005). Mechanism of the Mild Functionalization of Arenes by Diboron Reagents Catalyzed by Iridium Complexes. Journal of the American Chemical Society. [Link][2]

-

Zuo, Z., et al. (2014). Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides. Science. [Link]

-

Twilton, J., et al. (2017). The merger of transition metal and photoredox catalysis.[3][4] Nature Reviews Chemistry. [Link]

-

Oeschger, R. J., et al. (2019).[2] Origin of the Difference in Reactivity between Ir Catalysts for the Borylation of C–H Bonds. Journal of the American Chemical Society. [Link][2]

Sources

- 1. escholarship.org [escholarship.org]

- 2. Origin of the Difference in Reactivity between Ir Catalysts for the Borylation of C-H Bonds | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 3. Investigating the Mechanism of Ni-Catalyzed Coupling of Photoredox-Generated Alkyl Radicals and Aryl Bromides: A Computational Study [mdpi.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

Methodological & Application

Application Note: Steric Governance in Iridium-Catalyzed C-H Borylation using 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

[1][2]

Introduction: The "Gold Standard" of C-H Activation

In the landscape of C-H functionalization, the Iridium-catalyzed borylation of arenes (Hartwig-Miyaura borylation) stands apart for its predictability. Unlike palladium-catalyzed cross-couplings that rely on pre-functionalized halides, this reaction directly converts C-H bonds into versatile C-B bonds.

The combination of [Ir(OMe)(COD)]₂ (precatalyst) and 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) is the industry-standard catalytic system. This guide details not just how to use it, but why it works, focusing on the specific role of the dtbpy ligand in governing solubility, stability, and steric selectivity.

Why dtbpy? (The Technical Rationale)

While unsubstituted 2,2'-bipyridine (bpy) can catalyze this reaction, dtbpy is preferred for three critical reasons:

-

Solubility in Non-Polar Media: The tert-butyl groups render the catalyst highly soluble in non-polar solvents like hexane, octane, and cyclohexane. This allows the reaction to proceed in inert, non-coordinating media that do not compete for the metal center.

-

Electronic Stabilization: The electron-donating alkyl groups increase the electron density on the Iridium center, stabilizing the high-oxidation-state Ir(III) and Ir(V) intermediates essential to the catalytic cycle.

-

Catalyst Longevity: While more rigid ligands like tmphen (tetramethylphenanthroline) offer higher stability at extreme temperatures (>100°C), dtbpy provides the optimal balance of cost, activity, and ease of removal for standard applications (RT to 80°C).

Mechanistic Insight & Visualization

The active catalyst is not the starting dimer. Upon mixing, the cyclooctadiene (COD) ligand is hydrogenated and displaced, forming a tris(boryl) Iridium(III) species.

Key Mechanistic Feature: The reaction is sterically governed .[1] The active catalyst is bulky; it will exclusively activate the C-H bond that is most sterically accessible (typically meta or para to substituents). Ortho-functionalization is strongly disfavored unless directed by specific functional groups.

Pathway Diagram

The following diagram illustrates the activation and catalytic cycle.

Caption: The catalytic cycle involves the generation of an electron-rich Ir(III) tris(boryl) species. The cycle is driven by the oxidative addition of the arene C-H bond and subsequent reductive elimination of the aryl boronate.

Experimental Protocols

Safety & Handling

-

Air Sensitivity: The reagents (

, dtbpy, -

Pressure: Reactions heated above the boiling point of the solvent (in sealed tubes) generate pressure. Use appropriate shielding.

Protocol A: Glovebox Method (Recommended for High Reproducibility)

Best for: Small scale screening (25-50 mg) or highly sensitive substrates.

-

Catalyst Stock Solution Preparation:

-

In a glovebox (N₂ atmosphere), weigh [Ir(OMe)(COD)]₂ (10 mg, 15 µmol) and dtbpy (8.1 mg, 30 µmol).

-

Dissolve in 3.0 mL of anhydrous solvent (THF or Hexane).

-

Note: This creates a stock solution where 1.0 mL = 1.0 mol% Ir loading (based on 1 mmol substrate).

-

Observation: The solution should turn from yellow to dark brown/black within minutes, indicating active catalyst formation.

-

-

Reaction Setup:

-

Weigh substrate (1.0 mmol) and

(139 mg, 0.55 mmol for 1 equiv Bpin; use 1.1 equiv for mono-borylation). -

Add 1.0 mL of the Catalyst Stock Solution.

-

Seal the reaction vial with a PTFE-lined cap.

-

-

Execution:

-

Heat the block to 80 °C (standard) or RT (for electron-rich heterocycles).

-

Stir for 4–16 hours.

-

Monitoring: Remove an aliquot (0.1 mL), dilute with wet ether/ethyl acetate (to quench), and analyze by GC-MS or NMR.

-

Protocol B: Schlenk Line Method (Benchtop Accessible)

Best for: Scale-up (>1 gram).

-

Setup:

-

Equip a Schlenk flask with a magnetic stir bar and a reflux condenser (if heating > solvent BP) or a septum.

-

Flame-dry the glassware under vacuum and backfill with Argon (3 cycles).

-

-

Reagent Addition:

-

Add solid [Ir(OMe)(COD)]₂ (1.5 mol%), dtbpy (3.0 mol%), and

(0.55–1.1 equiv) against a positive flow of Argon. -

Add the substrate (liquid substrates should be degassed via sparging prior to addition).

-

-

Solvent & Activation:

-

Add anhydrous solvent (Hexane, MTBE, or THF) via syringe.

-

Stir at room temperature for 10 minutes. Ensure the color changes to dark brown.

-

Critical Step: If the solution remains light yellow/orange, oxygen may be present, or the catalyst has not activated.

-

-

Reaction:

-

Heat to 60–80 °C.

-

Upon completion, cool to RT.

-

Workup: Concentrate the volatile solvent on a rotary evaporator. The residue can often be purified directly by silica gel chromatography (rapid filtration) or crystallization.

-

Note: Bpin esters can be hydrolytically unstable on acidic silica. Use neutral silica or add 1% triethylamine to the eluent.

-

Substrate Scope & Troubleshooting

Solvent Selection Guide

| Solvent | Polarity | Solubility of dtbpy | Application Note |

| Hexane/Octane | Non-polar | Excellent | Preferred. Inert. Easy removal. Allows high temp (Octane). |

| THF/Me-THF | Polar Aprotic | Good | Use for polar substrates (amides, esters) that are insoluble in hexane. |

| MTBE | Low Polarity | Good | Good alternative to ethers; easier to dry. |

| DCM | Polar | Moderate | Avoid. Chlorinated solvents can undergo oxidative addition to Ir(I). |

Troubleshooting Table

| Symptom | Probable Cause | Corrective Action |

| Low Conversion (<10%) | Oxygen poisoning | Ensure rigorous degassing. The active catalyst is dead if the solution turns pale yellow or precipitates green solids. |

| Reaction Stalls at 50% | Ligand Decomposition | dtbpy can be borylated and detach at high temps (>100°C). Switch to tmphen ligand for higher thermal stability. |

| Multiple Isomers | Lack of Steric Differentiation | The substrate has multiple C-H bonds with similar steric environments. Lower temperature to enhance selectivity. |

| Protodeboronation | Acidic Workup | Avoid acidic silica. Borylated heterocycles (e.g., indoles) are prone to hydrolysis. |

References

-

Ishiyama, T., Miyaura, N., & Hartwig, J. F. (2002).[2] A Stoichiometric Aromatic C-H Borylation Catalyzed by Iridium(I)/2,2'-Bipyridine Complexes at Room Temperature.[3] Journal of the American Chemical Society, 124(3), 390–391.

-

Boller, T. M., Murphy, J. M., Hapke, M., Ishiyama, T., Miyaura, N., & Hartwig, J. F. (2005). Mechanism of the Mild Functionalization of Arenes by Diboron Reagents Catalyzed by Iridium Complexes. Journal of the American Chemical Society, 127(41), 14263–14278.[4]

-

Oeschger, R. J., Larsen, M. A., Bismuto, A., & Hartwig, J. F. (2019).[5] Origin of the Difference in Reactivity between Ir Catalysts for the Borylation of C–H Bonds. Journal of the American Chemical Society, 141(41), 16479–16485.

-

Preshlock, S. M., Ghaffari, B., Maligres, P. E., Krska, S. W., Maleczka, R. E., & Smith, M. R. (2013). High-Throughput Optimization of Ir-Catalyzed C–H Borylation: A Tutorial for Practical Applications. Journal of the American Chemical Society, 135(20), 7572–7582.

Sources

- 1. daniel-marcosatanes.github.io [daniel-marcosatanes.github.io]

- 2. rcmrs.fudan.edu.cn [rcmrs.fudan.edu.cn]

- 3. scispace.com [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Origin of the Difference in Reactivity between Ir Catalysts for the Borylation of C-H Bonds | The Hartwig Group [hartwig.cchem.berkeley.edu]

Application Note: High-Fidelity Nickel Catalysis using 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)

[1]

Executive Summary: The "dtbbpy" Advantage

In the renaissance of nickel catalysis, 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) has emerged as the "gold standard" ligand, displacing the parent 2,2'-bipyridine (bpy) in high-value applications like metallaphotoredox and reductive cross-electrophile coupling.

While chemically similar to bipyridine, dtbbpy offers two critical advantages that drive reproducibility in complex drug discovery settings:

-

Solubility Profile: Unlike unsubstituted bipyridine, which has poor solubility in non-polar and moderately polar solvents (e.g., THF, DME), the tert-butyl groups render dtbbpy highly soluble in the organic media required for radical-mediated Ni-catalysis. This ensures homogeneous catalyst formation and prevents "hot spots" of undissolved ligand.

-

Electronic Modulation: The alkyl groups are weak electron donors, increasing the electron density at the nickel center. This facilitates oxidative addition (the turnover-limiting step for aryl chlorides) and stabilizes high-valent Ni(III) intermediates, which are crucial for the reductive elimination steps in C–N and C–O bond formations.

Mechanistic Masterclass: The Ni(I)/Ni(III) Paradigm

To troubleshoot these reactions, one must understand that they do not typically follow the standard Pd(0)/Pd(II) cycle. Most dtbbpy-enabled reactions operate via single-electron transfer (SET) pathways involving paramagnetic intermediates.

The Mechanism of Photoredox/Ni Dual Catalysis

In C–N or C–O couplings (e.g., MacMillan/Buchwald protocols), the ligand supports a Ni(I)/Ni(III) cycle.[1] The steric bulk of dtbbpy prevents the formation of inactive nickel-dimers (off-cycle resting states), while its electronic richness accelerates the capture of radical species.

Figure 1: The Dual Catalytic Cycle. Note how the dtbbpy ligand remains coordinated throughout, stabilizing the transient Ni(III) species essential for bond formation.

Protocol A: Metallaphotoredox C–N Coupling

Application: Forming C(sp2)–N bonds (anilines, amides) under mild conditions. Reference: Correlated to MacMillan et al., Nature 2015 / Science 2016.

Reagents & Preparation

| Component | Reagent | Equiv.[2][3][4][5][6][7] | Role |

| Precatalyst | NiCl₂[8][9][10]·glyme (or NiCl₂[3][9][11]·dme) | 0.05 (5 mol%) | Ni source (Bench stable) |

| Ligand | dtbbpy | 0.05 (5 mol%) | Ligand |

| Photocat | Ir[dF(CF₃)ppy]₂ (dtbbpy)PF₆ | 0.001 (0.1 mol%) | SET Agent |

| Base | DABCO or Quinuclidine | 1.2 - 2.0 | Proton scavenger |

| Solvent | DMSO or MeCN | [0.1 M] | Polar aprotic is key |

Step-by-Step Procedure

-

Pre-Complexation (Critical for Reproducibility):

-

In a vial, weigh NiCl₂[9]·glyme and dtbbpy in a 1:1 molar ratio.

-

Add a small volume of solvent (e.g., 1 mL of DMSO).

-

Observation: Sonicate or stir for 5-10 minutes. The suspension should turn from a pale yellow/green salt mixture to a translucent, vibrant green or yellow-green solution .

-

Why: This ensures the active Ni(dtbbpy)Cl2 species is formed before substrates are introduced. Adding reagents sequentially without this step often leads to erratic yields.

-

-

Reaction Assembly:

-

Sparging (Oxygen Removal):

-

Sparge the solution with Argon or Nitrogen for 10–15 minutes.

-

Note: Ni(0) and Ni(I) intermediates are oxygen-sensitive. Poor sparging is the #1 cause of failure.

-

-

Irradiation:

-

Place in a photoreactor (Blue LED, ~450 nm). Fan cooling is required to maintain ambient temperature (25–30 °C).

-

Self-Validation: Within 30 minutes, the reaction mixture should darken significantly (often to a dark brown or purple). If the reaction remains bright green, the catalytic cycle has stalled (likely O2 poisoning).

-

Protocol B: Reductive Cross-Electrophile Coupling (XEC)

Application: Coupling two electrophiles (Ar–I + Alkyl–Br) using a chemical reductant. Reference: Correlated to Weix et al., J. Am. Chem. Soc. 2012 / 2015.

Reagents & Preparation

| Component | Reagent | Equiv.[2][3][4][5][6][7] | Role |

| Precatalyst | NiI₂ (anhydrous) | 0.10 (10 mol%) | Ni Source |

| Ligand | dtbbpy | 0.10 - 0.15 | Ligand (slight excess preferred) |

| Reductant | Zinc dust or Manganese powder | 2.0 - 3.0 | Stoichiometric Reductant |

| Additive | NaI or MgCl₂ | 0.5 - 1.0 | Lewis Acid / Halide exchange |

| Solvent | DMA or DMF | [0.2 M] | Polar aprotic |

Workflow Diagram (Glovebox vs. Benchtop)

Figure 2: Operational workflow for Reductive Coupling. Note that "Activation of Zn/Mn" is a critical variable.

Step-by-Step Procedure

-

Ligand Loading Strategy:

-

Use a 1.2:1 ratio of dtbbpy to Ni .

-

Why: In reductive coupling, "ligand-free" Nickel creates homocoupled side products (Ar-Ar). Excess dtbbpy suppresses this by ensuring all Ni centers are ligated.

-

-

Reductant Activation:

-

Commercial Zn dust often has a thick oxide layer.

-

Protocol: Wash Zn with 1M HCl, rinse with water/acetone/ether, and dry under vacuum. Alternatively, add 2–5 mol% TMSCl to the reaction mixture to activate the metal surface in situ.

-

-

Reaction Monitoring:

-

Combine NiI₂, dtbbpy, Zn, and substrates in DMA.[12]

-

Seal and stir.

-

Self-Validation: The reaction must turn black (indicating the formation of low-valent Ni species). If the reaction stays pale or turns a light grey (precipitated Zn), the catalyst is inactive.

-

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Solution stays pale green/blue | Catalyst death (Oxidation) | Check inert atmosphere. Ensure solvents are degassed. |

| Low conversion of Aryl Halide | Oxidative Addition failure | Switch from NiCl₂ to NiBr₂ or NiI₂. Increase temperature. |

| High Homocoupling (Ar-Ar) | Catalyst Aggregation | Increase dtbbpy loading to 15-20 mol%. Dilute reaction. |

| Precipitate forms immediately | Solubility limit | Switch solvent to DME/DMF mixture. Ensure dtbbpy is used (not bpy). |

The "Solvent Effect" in dtbbpy Catalysis

While DMF/DMA are standard, DME (Dimethoxyethane) is often superior for dtbbpy-catalyzed reactions involving Zn reductants. The chelating nature of DME helps stabilize the zinc salts formed as byproducts, preventing them from coating the metal surface and stalling the reaction.

References

-

Photoredox C-O Coupling: Terrett, J. A., Cuthbertson, J. D., Shurtleff, V. W., & MacMillan, D. W. C. (2015). Switching on elusive organometallic mechanisms with photoredox catalysis.[3][10] Nature, 524, 330–334.

-

Photoredox C-N Coupling: Corcoran, E. B., et al. (2016). Aryl amination using ligand-free nickel(II) salts and photoredox catalysis.[1] Science, 353(6296), 279-283.

-

Reductive Cross-Coupling: Everson, D. A., Jones, B. A., & Weix, D. J. (2012).[5] Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society, 134(14), 6146–6159.

-

Mechanistic Insight (Ni-dtbbpy): Shields, B. J., & Doyle, A. G. (2016). Direct C(sp3)–H Cross Coupling Enabled by Catalytic Generation of Chlorine Radicals. Journal of the American Chemical Society, 138(39), 12719–12722.

-

Ligand Properties: 4,4'-Di-tert-butyl-2,2'-bipyridine Product Data. Sigma-Aldrich / Merck.

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]

- 5. Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides [organic-chemistry.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 8. chemrxiv.org [chemrxiv.org]

- 9. docs.nrel.gov [docs.nrel.gov]

- 10. pure.mpg.de [pure.mpg.de]

- 11. Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lac.dicp.ac.cn [lac.dicp.ac.cn]

applications of 4,4'-Di-tert-butyl-2,2'-bipyridine in photoredox catalysis.

An Application Guide to 4,4'-Di-tert-butyl-2,2'-bipyridine in Photoredox Catalysis

Prepared by: Gemini, Senior Application Scientist

Introduction: The Indispensable Ligand in Modern Photoredox Catalysis

In the rapidly evolving landscape of visible-light photoredox catalysis, the choice of ligand is paramount to tuning the photophysical and electrochemical properties of a catalyst. Among the vast library of bipyridyl ligands, 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) has emerged as a uniquely powerful and versatile tool.[1][2] Its incorporation into ruthenium and, most notably, iridium-based photosensitizers has become a cornerstone of modern organic synthesis, enabling transformations previously considered prohibitively challenging.[3]

This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of why dtbbpy is so effective, coupled with detailed protocols for its application. We will move beyond simple procedural lists to explore the causal relationships between the ligand's structure and its function, providing a framework for rational catalyst selection and reaction design.

Pillar 1: The Physicochemical Impact of tert-Butyl Groups

The defining feature of dtbbpy is the presence of two bulky tert-butyl groups at the 4 and 4' positions of the bipyridine core. These seemingly simple alkyl substituents exert a profound influence on the resulting metal complex, enhancing its performance through several key mechanisms.

Enhanced Solubility and Stability

The large, nonpolar tert-butyl groups significantly increase the solubility of the catalyst complex in a wide range of organic solvents. This is a critical, practical advantage over unsubstituted bipyridine (bpy) complexes, ensuring reaction homogeneity and reproducibility. Furthermore, the steric bulk can provide a protective sheath around the metallic center, contributing to the overall stability and longevity of the catalyst during the photocatalytic cycle.

Tuning of Electrochemical Potentials

From an electronic standpoint, the tert-butyl groups are weakly electron-donating. This property is crucial as it increases the electron density on the bipyridine ligand system. When coordinated to a metal like Iridium or Ruthenium, this has a direct and predictable effect: it makes the resulting complex easier to oxidize.

Upon photoexcitation, this translates to the excited state of the complex being a stronger reductant .[4] An electron is promoted from a metal-centered orbital to a ligand-centered π* orbital (a Metal-to-Ligand Charge Transfer, or MLCT).[3][5] The increased electron density on the dtbbpy ligand framework makes the resulting excited state more willing to donate this electron to a substrate, thereby increasing its reducing power. This enhanced reductive potential is often the key to activating particularly stable or electron-rich substrates that are unreactive towards catalysts bearing less electron-rich ligands.

For instance, the iridium complex [Ir(ppy)2(dtbbpy)]+ (where ppy = 2-phenylpyridine) is a more potent photoreductant than its unsubstituted [Ir(ppy)2(bpy)]+ counterpart, expanding the scope of accessible chemical reactions.[3][6]

Data Presentation: Comparative Properties of Iridium Photocatalysts

The following table quantitatively summarizes the impact of the dtbbpy ligand on the key properties of a common iridium photocatalyst scaffold compared to the parent bipyridine ligand.

| Property | [Ir(ppy)₂(bpy)]PF₆ | [Ir(ppy)₂(dtbbpy)]PF₆ | Rationale for Change |

| Absorption Max (λabs) | ~466 nm | ~470 nm | Minor red-shift due to slight destabilization of metal d-orbitals. |

| Emission Max (λem) | ~590 nm | ~600 nm | Red-shift in emission energy consistent with a lower energy MLCT state. |

| Excited State Lifetime (τ) | ~1.9 µs | ~1.1 µs | The dtbbpy ligand can sometimes lead to slightly faster non-radiative decay. |

| Ground State Potential E1/2(IrIV/IrIII) | +0.78 V vs SCE | +0.71 V vs SCE | Electron-donating groups make the complex easier to oxidize. |

| Excited State Potential E1/2(IrIV/IrIII) | -1.31 V vs SCE | -1.38 V vs SCE | The excited state is a stronger oxidant. |

| Excited State Potential E1/2(IrIII/IrII) | +1.21 V vs SCE | +1.29 V vs SCE | The excited state is a stronger reductant. This is a key advantage. |

Note: Values are approximate and can vary slightly based on solvent and experimental conditions. The key takeaway is the trend, particularly the increased reducing power of the excited state.

Pillar 2: The General Photoredox Catalytic Cycle

Visible-light photoredox catalysis operates on the principle of generating a potent single-electron transfer (SET) agent upon absorption of light. The dtbbpy-containing catalyst, [PC], can operate through two primary cycles depending on the nature of the substrate and sacrificial agent.

Caption: General Photocatalytic Cycles.[3][4]

Application Note 1: Reductive Radical Cyclization

A powerful application of dtbbpy-ligated iridium catalysts is in reductive dehalogenation to initiate radical cyclizations.[3] The enhanced reducing power of *[Ir(ppy)2(dtbbpy)]+ is capable of reducing alkyl halides to generate carbon-centered radicals, which can then undergo intramolecular cyclization.

Protocol: Synthesis of 1-benzyl-3-methyl-3-phenylindoline

This protocol is adapted from the work by Stephenson and coworkers.[3]

Reaction Scheme: (An image of the reaction scheme would be here showing the starting material, an N-allyl-2-bromo-N-benzylaniline, cyclizing to the indoline product).

Materials:

-

Starting Material (N-(2-bromobenzyl)-N-(prop-2-en-1-yl)aniline): 1.0 equiv

-

[Ir(ppy)2(dtbbpy)]PF6: 1.0 mol%

-

Hantzsch Ester (diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate): 2.0 equiv

-

Triethylamine (Et₃N): 2.0 equiv

-

Acetonitrile (CH₃CN), degassed: to make 0.1 M solution

Experimental Workflow Diagram:

Caption: From setup to analysis for a typical photoredox reaction.

Step-by-Step Procedure:

-

Preparation: To a 10 mL vial equipped with a magnetic stir bar, add the N-(2-bromobenzyl)-N-(prop-2-en-1-yl)aniline (e.g., 0.1 mmol, 31.6 mg), [Ir(ppy)2(dtbbpy)]PF6 (0.001 mmol, 0.9 mg), and Hantzsch ester (0.2 mmol, 50.7 mg).

-

Solvent Degassing (Critical Step): Sparge a bottle of acetonitrile with argon or nitrogen for at least 30 minutes to remove dissolved oxygen. Oxygen is an efficient quencher of the catalyst's excited state and will inhibit or halt the reaction.

-

Reaction Setup: Seal the vial with a rubber septum. Purge the vial with argon for 5 minutes. Using a syringe, add the degassed acetonitrile (1.0 mL) followed by triethylamine (0.2 mmol, 28 µL).

-

Initiation: Place the vial approximately 5-10 cm from a blue LED lamp (e.g., 40W, λ ≈ 450 nm). Ensure the reaction is stirring vigorously enough to maintain a homogeneous mixture. A small fan can be used to keep the reaction at ambient temperature.

-

Monitoring: The reaction can be monitored by TLC or LC-MS by periodically taking small aliquots with a syringe. The starting material should be consumed within 12-24 hours.

-

Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue can be directly purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired indoline product.

Causality Note: The Hantzsch ester and triethylamine work in concert as sacrificial electron donors in a reductive quenching cycle. The excited photocatalyst *[Ir(ppy)2(dtbbpy)]+ is quenched by the amine, generating the highly reducing [Ir(ppy)2(dtbbpy)] species. This species then reduces the aryl bromide to initiate the radical cyclization, regenerating the ground-state photocatalyst.

Application Note 2: Dual Catalysis - Metallaphotoredox C(sp³)–C(sp²) Cross-Coupling

One of the most significant advances enabled by dtbbpy-ligated catalysts is their synergy with other catalytic cycles. In dual catalysis, the photoredox cycle is used to generate a radical intermediate that is then intercepted by a nickel catalyst to perform a cross-coupling reaction.[7] The dtbbpy ligand is essential here, often used in both the photocatalyst and the nickel catalyst.

Protocol: Coupling of an Amino Acid Derivative with an Aryl Halide

This protocol is a representative example of work pioneered in the field of dual photoredox/nickel catalysis.

Reaction Scheme: (An image showing the coupling of an N-Boc protected alanine derivative (via its carboxylate) with 4-bromobenzonitrile, catalyzed by an Ir-photocatalyst and a Ni-catalyst).

Materials:

-

N-Boc Alanine: 1.5 equiv

-

4-Bromobenzonitrile: 1.0 equiv

-

[Ir(ppy)2(dtbbpy)]PF6: 1.5 mol%

-

NiCl₂·glyme: 10 mol%

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy): 10 mol%

-

Potassium Phosphate (K₃PO₄): 2.0 equiv

-

Dimethylformamide (DMF), degassed: to make 0.1 M solution

Mechanism: Simplified Dual Catalytic Cycle

Caption: Simplified mechanism for photoredox/nickel dual catalysis.[7]

Step-by-Step Procedure:

-

Catalyst Pre-formation: In a glovebox, to a 10 mL vial add NiCl₂·glyme (0.01 mmol, 2.2 mg) and dtbbpy ligand (0.01 mmol, 2.7 mg). Add 0.5 mL of degassed DMF and stir for 10 minutes. The solution should become colored, indicating complex formation.

-

Reaction Setup: To the vial containing the nickel complex, add [Ir(ppy)2(dtbbpy)]PF6 (0.0015 mmol, 1.4 mg), 4-bromobenzonitrile (0.1 mmol, 18.2 mg), N-Boc Alanine (0.15 mmol, 28.4 mg), and K₃PO₄ (0.2 mmol, 42.5 mg).

-

Solvent Addition: Add another 0.5 mL of degassed DMF to bring the total volume to 1.0 mL. Seal the vial with a septum cap, remove from the glovebox.

-

Irradiation: Place the vial before a blue LED lamp with vigorous stirring at room temperature for 24-48 hours.

-

Workup and Purification: After the reaction, dilute the mixture with ethyl acetate and wash with water to remove DMF and salts. Dry the organic layer, concentrate, and purify by silica gel column chromatography to isolate the coupled product.

Causality Note: This is an oxidative quenching cycle for the photocatalyst. The excited *[Ir(ppy)2(dtbbpy)]+ oxidizes the carboxylate to generate a carboxyl radical, which rapidly extrudes CO₂ to form an alkyl radical (R•). This radical is captured by the Ar-Ni(II)-X complex in the nickel cycle. The resulting Ar-Ni(III)-R species undergoes reductive elimination to form the product and a Ni(I) species. The reduced photocatalyst, [Ir(ppy)2(dtbbpy)], then reduces the Ni(I) back to Ni(0) to turn over the nickel cycle, while regenerating the ground-state iridium catalyst. The dtbbpy ligand on the nickel catalyst is crucial for stabilizing the various oxidation states and facilitating the key oxidative addition and reductive elimination steps.

References

-

Amarante, T. R., Figueiredo, S., Lopes, A. D., Gonçalves, I. S., & Almeida Paz, F. A. (2009). 4,4′-Di-tert-butyl-2,2′-bipyridine. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1902. [Link]

-

Boyd, D. A. (2012). Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2. Tetrahedron Letters, 53(1), 48-50. [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 4,4'-Di-tert-butyl-2,2'-bipyridine. Retrieved February 24, 2026, from [Link]

-

Knowles, R. R. (2016). Photoredox Catalysis in Organic Chemistry. Chemical Reviews, 116(18), 10529-10624. [Link]

-

Narayanam, J. M. R., & Stephenson, C. R. J. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews, 113(7), 5057-5114. [Link]

-

Stephenson, C. R. J., et al. (2019). The Tandem Photoredox Catalysis Mechanism of [Ir(ppy)2(dtb-bpy)]+ Enabling Access to Energy Demanding Organic Substrates. Journal of the American Chemical Society, 141(40), 15899-15908. [Link]

-

Swierk, J. R., & Schanze, K. S. (2023). Mechanistic and kinetic studies of visible light photoredox reactions. APL Catalysis, 1(1), 011401. [Link]

-

TEPAN, Filip. (2011). Photoredox catalysis by [Ru(bpy)3]2+ to trigger transformations of organic molecules. Organic synthesis using visible-light photocatalysis and its 20th century roots. Collection of Czechoslovak Chemical Communications. 76. 859-930. [Link]

-

Tucker, J. W., & Stephenson, C. R. J. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews, 113(7), 5057-5114. [Link]

-

VIPEr. (2024, September 10). Synthesis and Characterization of a Ruthenium Photoredox Catalyst and Its Application to the Fluorination of an Aryloxyacetic Acid. [Link]

-

Weaver, J. D. (2021). Organic thermally activated delayed fluorescence (TADF) compounds used in photocatalysis. Chemical Society Reviews, 50(12), 7113-7144. [Link]

-

Wickens, Z. K. (2020). Insights into photoredox catalysis with ruthenium(II) and iridium(III) complexes. PhD Dissertation, California Institute of Technology. [Link]

Sources

- 1. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. photochem.alfa-chemistry.com [photochem.alfa-chemistry.com]

- 7. Organic thermally activated delayed fluorescence (TADF) compounds used in photocatalysis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00198A [pubs.rsc.org]

preparation of [Ir(ppy)2(dtbbpy)]+ photocatalyst

Application Note: Preparation of Photocatalyst

Executive Summary

This technical guide details the synthesis, purification, and characterization of Iridium(III) bis(2-phenylpyridinato)(4,4'-di-tert-butyl-2,2'-bipyridine) hexafluorophosphate , denoted as

This complex is a "gold standard" photoredox catalyst, widely utilized for its high triplet energy (

Key Protocol Features:

-

Scalability: Designed for milligram to multi-gram scale.[1]

-

Purity: Prioritizes thermodynamic stability (minimizing mer-isomer impurities).

-

Validation: Includes self-validating checkpoints to ensure intermediate integrity.

Mechanism of Synthesis

The synthesis follows a robust two-step "bridge-splitting" mechanism.

-

Dimer Formation:

reacts with 2-phenylpyridine (ppy) to form a chloride-bridged dimer.[2] This step locks the stereochemistry of the -

Ligand Substitution: The chloride bridges are cleaved by the auxiliary ligand (dtbbpy), followed by anion metathesis to the hexafluorophosphate salt to ensure solubility in organic media (DCM, MeCN, THF).

Workflow Diagram

Figure 1: Sequential workflow for the synthesis of the heteroleptic Iridium(III) complex.

Material Requirements

| Component | Grade/Spec | Role |

| Iridium(III) Chloride Hydrate | Metal Center Source | |

| 2-Phenylpyridine (ppy) | Cyclometalating Ligand | |

| 4,4'-Di-tert-butyl-2,2'-bipyridine | Auxiliary Ligand | |

| 2-Ethoxyethanol | Anhydrous | Solvent (Step 1) |

| Ethylene Glycol | Reagent Grade | Solvent (Step 2) |

| Ammonium Hexafluorophosphate | Counterion Source | |

| Argon/Nitrogen | UHP (Ultra High Purity) | Inert Atmosphere |

Experimental Protocols

Step 1: Synthesis of Chlorobridged Dimer

Objective: Create the stable intermediate.

Criticality: High. Impurities here (unreacted

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and inert gas inlet (Argon).

-

Charge: Add

(1.0 equiv, e.g., 500 mg) and 2-phenylpyridine (2.4 equiv). -

Solvent: Add a mixture of 2-ethoxyethanol and deionized water (3:1 ratio, e.g., 15 mL : 5 mL).

-

Expert Note: The water is crucial to solubilize the Iridium salt initially, while the ethoxyethanol dissolves the organic ligand.

-

-

Reaction: Degas the solution by bubbling Argon for 15 minutes. Heat to 110°C (external oil bath) for 24 hours .

-

Observation: The solution will transition from dark brown/red to a turbid yellow/orange suspension.

-

-

Workup:

-

Yield: Dry under high vacuum. Expect a bright yellow powder (

yield).

Step 2: Synthesis of [2][4][8][9][10]

Objective: Bridge splitting and anion exchange.

-

Setup: 100 mL round-bottom flask with reflux condenser and stir bar.

-

Charge: Add the Dimer from Step 1 (1.0 equiv) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (2.2 equiv).[2]

-

Solvent: Add Ethylene Glycol (approx.[5][3] 0.05 M concentration relative to dimer).[6]

-

Why Ethylene Glycol? Its high boiling point (

) allows the reaction to proceed at

-

-

Reaction: Degas with Argon. Heat to 150°C for 8–12 hours .

-

Observation: The suspension should become a clear, dark yellow/orange solution.

-

-

Anion Exchange (Metathesis):

-

Cool the mixture to room temperature.

-

Dilute with an equal volume of water.

-

Slowly add an aqueous solution of

(excess, -

Self-Validating Check: A flocculent yellow precipitate must form immediately. If oiling occurs, heat gently to

and cool slowly to induce solidification.

-

-

Isolation: Filter the solid. Wash copiously with water to remove ethylene glycol and excess ammonium salts. Wash with hexanes.

Purification & Characterization

Crude precipitation is rarely sufficient for pharmaceutical-grade applications. Recrystallization is mandatory.

Recrystallization Protocol (Vapor Diffusion)[4]

-

Dissolve the crude yellow solid in a minimum amount of Acetone or Acetonitrile (approx. 5-10 mL per gram). Filter through a 0.45

PTFE syringe filter to remove insolubles. -

Place the solution in a small open vial.

-

Place this vial inside a larger jar containing Diethyl Ether or Pentane .

-

Cap the large jar tightly. Allow to stand undisturbed for 24-48 hours.

-

Result: Bright yellow/green crystals will form. Collect by filtration.[2][3][7]

Characterization Data[1][4][5][7][8][9][11][12]

| Technique | Expected Result | Interpretation |

| Appearance | Bright Yellow Crystalline Solid | Amorphous/Orange indicates impurity. |

| Distinct peaks for ppy (aromatic) and t-butyl groups (singlet | ||

| Doublet at | Confirms presence of | |

| UV-Vis | MLCT band responsible for photocatalysis. | |

| Solubility | Soluble: MeCN, DCM, DMF. Insoluble: Water, Hexanes. | Confirms ionic nature and lipophilicity. |

Photophysical Mechanism

Figure 2: Simplified Jablonski diagram showing the activation pathway of the catalyst.

References

-